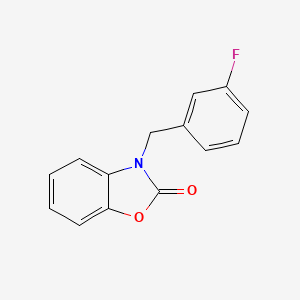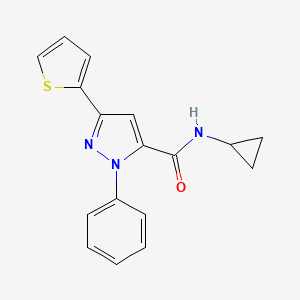
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one, also known as BHCOX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHCOX belongs to the oxazole family of compounds and is known for its anti-inflammatory and analgesic properties.
作用機序
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one specifically targets COX-2, while leaving COX-1, which is responsible for the production of prostaglandins that are involved in normal physiological processes, unaffected.
Biochemical and Physiological Effects
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, asthma, and inflammatory bowel disease. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one is its specificity for COX-2, which reduces the risk of unwanted side effects. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has also been shown to have good bioavailability and pharmacokinetic properties. One limitation of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one is its relatively low potency compared to other COX-2 inhibitors.
将来の方向性
There are several potential future directions for research on 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one. One area of interest is the development of more potent 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one derivatives. Another area of interest is the investigation of the potential use of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one in the treatment of other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one and its potential use in the treatment of cancer.
合成法
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one can be synthesized through a multistep process starting with the reaction of 2-cyclohexyl-2-hydroxyacetaldehyde with benzaldehyde in the presence of a base. The resulting product is then reacted with an isocyanate to form the oxazole ring. The final step involves the addition of a carboxylic acid to the oxazole ring to form 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHQXAQHMRLMF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC3=CC=CC=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eupalinilide-C | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)




![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)


![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)